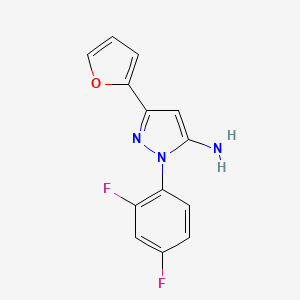![molecular formula C15H17FN4O3S2 B2679512 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034336-03-1](/img/structure/B2679512.png)
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a fluorinated benzothiadiazole moiety, a thiophene ring, and a urea linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzothiadiazole Intermediate:
- Starting with 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole, the compound is oxidized to introduce the dioxido groups.
- Reagents: Oxidizing agents such as hydrogen peroxide or peracids.
- Conditions: Controlled temperature and pH to ensure selective oxidation.
-
Alkylation Reaction:
- The oxidized benzothiadiazole is then reacted with an appropriate alkylating agent to introduce the ethyl group.
- Reagents: Alkyl halides or sulfonates.
- Conditions: Presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
-
Urea Formation:
- The alkylated intermediate is then coupled with thiophen-2-ylmethylamine to form the final urea derivative.
- Reagents: Isocyanates or carbodiimides.
- Conditions: Mild heating and stirring to facilitate the urea bond formation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
-
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reagents: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
- Conditions: Room temperature to moderate heating.
-
Reduction: The nitro groups in the benzothiadiazole moiety can be reduced to amines.
- Reagents: Reducing agents such as tin(II) chloride or hydrogen gas with a palladium catalyst.
- Conditions: Acidic medium for tin(II) chloride or atmospheric pressure for hydrogenation.
-
Substitution: The fluorine atom can be substituted with nucleophiles.
- Reagents: Nucleophiles like amines or thiols.
- Conditions: Elevated temperatures and polar solvents.
Major Products:
- Oxidation of the thiophene ring yields sulfoxides or sulfones.
- Reduction of nitro groups yields corresponding amines.
- Substitution of fluorine yields various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
Wirkmechanismus
The mechanism of action of 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.
Signal Transduction Pathways: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(2-(6-fluoro-3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea: Lacks the dioxido groups, which may affect its reactivity and biological activity.
1-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea: Substitution of fluorine with chlorine can lead to different chemical and biological properties.
Uniqueness: The presence of the fluorine atom and the dioxido groups in 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea imparts unique electronic and steric properties, making it distinct from other similar compounds
Eigenschaften
IUPAC Name |
1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3S2/c1-19-13-5-4-11(16)9-14(13)20(25(19,22)23)7-6-17-15(21)18-10-12-3-2-8-24-12/h2-5,8-9H,6-7,10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMBQNDLSLDNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2679432.png)
![2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2679433.png)
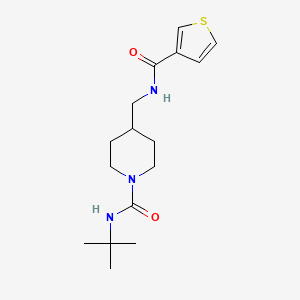
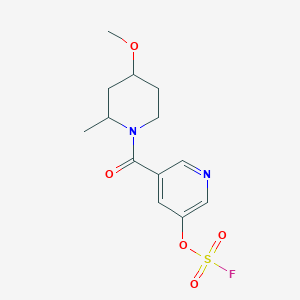
![(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B2679439.png)
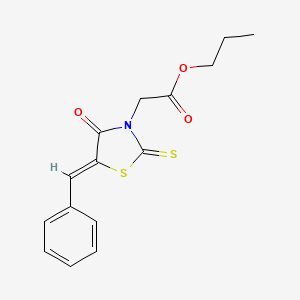
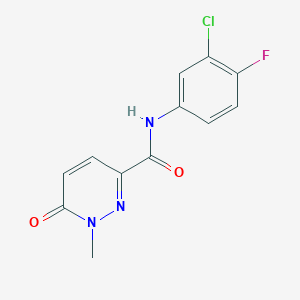
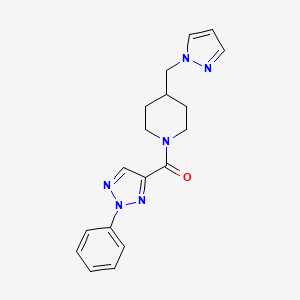
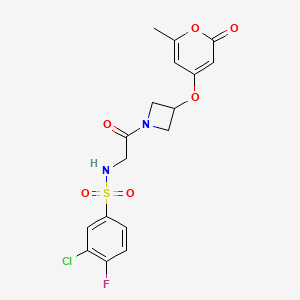

![Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679447.png)
![(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2679448.png)
![methyl 5-((3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2679449.png)
